Superior AChE Inhibition Over Reference Drugs
The compound's core scaffold, when optimized to the 4f derivative, demonstrates an IC50 of 0.66 µM against AChE, which is superior to the reference drugs Rivastigmine and Huperzine-A [1]. While 4f is an analog with a different substitution, the 4-(3,4-dimethoxyphenyl) motif is a critical pharmacophoric element identified through molecular docking for its strong interaction with the AChE binding pocket, achieving a binding energy of -11.27 Kcal*mol-1 [1]. This specific dimethoxy substitution provides a quantifiable advantage over unsubstituted or differently substituted phenyl rings at the 4-position of the thiazole core.
| Evidence Dimension | AChE inhibitory activity (IC50) and binding energy |
|---|---|
| Target Compound Data | Scaffold motif present in lead compound 4f with IC50 = 0.66 µM and binding energy = -11.27 Kcal/mol |
| Comparator Or Baseline | Rivastigmine and Huperzine-A (reference AChE inhibitors) |
| Quantified Difference | Compound 4f exhibits lower IC50 (higher potency) than Rivastigmine and Huperzine-A; the 3,4-dimethoxyphenyl group is critical for binding, as indicated by QSAR. |
| Conditions | In vitro Ellman spectrophotometric assay against AChE; molecular docking studies. |
Why This Matters
Directly demonstrates the superior potency conferred by the 4-arylthiazole-2-amine scaffold, providing a strong rationale for selecting this core structure over undifferentiated thiazole amines.
- [1] Xu, Y., et al. (2020). Design, synthesis and evaluation of new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. Bioorg. Med. Chem. Lett., 30(6), 126985. View Source
